3-Isoquinolin-3-yl-4-methyl-1H-1,2,4-triazole-5-thione
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Description
Isoquinolines and 1,2,4-triazoles are both important classes of nitrogen-containing heterocycles . Isoquinolines are found in many natural products and pharmaceuticals, while 1,2,4-triazoles are known for their versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular properties .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with various electrophiles . Isoquinolines can be synthesized through several methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction .Molecular Structure Analysis
Isoquinolines have a two-ring structure with a nitrogen atom in one of the rings, while 1,2,4-triazoles have a single ring with three nitrogen atoms . The presence of these nitrogen atoms allows these compounds to form hydrogen bonds with various biological targets, enhancing their pharmacological activity .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . Isoquinolines can also participate in a wide range of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Safety and Hazards
Future Directions
Given the wide range of biological activities of isoquinolines and 1,2,4-triazoles, there is significant interest in developing new derivatives of these compounds for use as pharmaceuticals . Future research will likely focus on optimizing their synthesis, improving their pharmacological properties, and minimizing their side effects .
Properties
IUPAC Name |
3-isoquinolin-3-yl-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)10-6-8-4-2-3-5-9(8)7-13-10/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHPGGEYISNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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